molecular formula C12H8ClF3N2O2S B1421588 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline CAS No. 1221792-42-2

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline

Cat. No.: B1421588
CAS No.: 1221792-42-2
M. Wt: 336.72 g/mol
InChI Key: CFEPRNMRCPLYLP-UHFFFAOYSA-N
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Description

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline is a chemical compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and sulfonyl groups, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substituents, such as chlorine and trifluoromethyl groups.

    Sulfonylation: The pyridine ring undergoes sulfonylation to introduce the sulfonyl group.

    Coupling with Aniline: The sulfonylated pyridine is then coupled with aniline to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(4-Aminophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline is unique due to the presence of both sulfonyl and aniline groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S/c13-10-5-7(12(14,15)16)6-18-11(10)21(19,20)9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPRNMRCPLYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168186
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-42-2
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline
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4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline
Reactant of Route 5
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline
Reactant of Route 6
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)aniline

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